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Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

Cat. No.: B594242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of

disuccinimidyl suberate (DSSO) as a chemical cross-linking agent for the investigation of

protein-protein interactions (PPIs). DSSO has emerged as a powerful tool in structural biology

and proteomics, enabling the stabilization of transient and weak interactions for subsequent

analysis by mass spectrometry (MS).

Introduction to DSSO: A Mass Spectrometry-
Cleavable Cross-linker
Disuccinimidyl suberate (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry

(MS)-cleavable chemical cross-linker.[1][2] Its design allows for the covalent linkage of

interacting amino acid residues within a protein or between different proteins that are in close

proximity. The key feature of DSSO is its spacer arm containing a sulfoxide group, which can

be specifically cleaved in the gas phase during tandem mass spectrometry (MS/MS) analysis.

[1][2][3] This characteristic significantly simplifies the identification of cross-linked peptides,

making it an invaluable reagent for studying protein complex topology and interaction

interfaces.[1][4]

The DSSO cross-linker possesses two N-hydroxysuccinimide (NHS) esters at either end of a

10.1 Å spacer arm.[1] These NHS esters efficiently react with primary amines, primarily the ε-

amino group of lysine residues and the N-termini of proteins, to form stable amide bonds.[5]
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Mechanism of Action
The utility of DSSO in PPI studies stems from its two-stage reactivity: the initial cross-linking

reaction in solution and the subsequent cleavage during mass spectrometry analysis.

Cross-linking Reaction: In a buffered solution at a pH of 7-9, the NHS esters of DSSO react

with primary amine groups on proteins.[5] This reaction results in the formation of a stable

amide bond, covalently linking the interacting proteins.

Mass Spectrometry Cleavage: A significant advantage of DSSO over traditional cross-linkers is

its MS-cleavable linker.[1][2] During collision-induced dissociation (CID) in the mass

spectrometer, the C-S bonds adjacent to the sulfoxide in the DSSO spacer arm preferentially

fragment.[1][6] This cleavage separates the cross-linked peptides, allowing for their individual

sequencing in a subsequent MS3 scan.[1][2][7] This simplifies the complex spectra typically

generated from cross-linked peptides and enhances the confidence of identification.[1][2]

Figure 1: DSSO Mechanism of Action

Experimental Workflow
A typical DSSO cross-linking experiment followed by mass spectrometry analysis involves

several key steps, from sample preparation to data analysis.
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Figure 2: DSSO Experimental Workflow
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Detailed Experimental Protocols
The following protocols provide a general framework for in vitro and in vivo cross-linking

experiments using DSSO. Optimization may be required for specific protein systems.

4.1. In Vitro Cross-linking of Purified Protein Complexes

This protocol is adapted for cross-linking purified proteins in solution.[5]

Protein Preparation: Dissolve the purified protein complex in a suitable buffer (e.g., 20 mM

HEPES, pH 7.5) to a final concentration in the micromolar range.[5] Maintaining a lower

protein concentration helps to reduce unwanted intermolecular cross-linking.[5]

DSSO Stock Solution: Prepare a fresh 50 mM stock solution of DSSO by dissolving 1 mg of

DSSO in 51.5 µL of anhydrous DMSO or DMF.[5]

Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve a final

molar excess of cross-linker to protein. A 100-fold molar excess is a common starting point,

but titration is recommended to find the optimal concentration.[5]

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium

bicarbonate or Tris buffer, to a final concentration of 20-50 mM. Incubate for 15 minutes at

room temperature.

Sample Preparation for MS:

Reduction and Alkylation: Reduce cysteine residues with 5 mM DTT at 56 °C for 30

minutes, followed by alkylation with 10 mM chloroacetamide for 30 minutes at room

temperature in the dark.[1]

Proteolytic Digestion: Digest the cross-linked proteins with a suitable protease, such as

trypsin, overnight at 37 °C.[1]

4.2. In Vivo Cross-linking in Cells

This protocol is a general guideline for cross-linking proteins within intact cells.[5]
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Cell Preparation: Harvest approximately 10^7 cells and wash them twice with ice-cold PBS

to remove any amine-containing components from the culture media.[5]

Cross-linking Reaction: Resuspend the cell pellet in PBS and add the DSSO stock solution

to a final concentration of 1-2 mM.

Incubation: Incubate the cell suspension for 30 minutes at room temperature with gentle

mixing.

Quenching: Quench the reaction by adding a quenching buffer as described in the in vitro

protocol.

Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing

protease inhibitors.

Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as

outlined in the in vitro protocol.

Quantitative Data Summary
The following table summarizes key quantitative parameters for DSSO cross-linking

experiments.
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Parameter
Recommended
Range/Value

Notes

DSSO Concentration
10-100-fold molar excess (in

vitro); 1-2 mM (in vivo)

Titration is crucial to optimize

cross-linking efficiency and

minimize protein aggregation.

[1][5]

Protein Concentration Micromolar range (in vitro)

Higher concentrations can lead

to non-specific intermolecular

cross-linking.[5]

Reaction Buffer pH 7.0 - 9.0
NHS ester reactivity is optimal

in this pH range.[5]

Reaction Time 30 - 60 minutes

Longer incubation times may

not necessarily improve

efficiency and can increase

hydrolysis of the NHS esters.

Quenching Reagent
20-50 mM Tris or Ammonium

Bicarbonate

Quenches unreacted NHS

esters.

DSSO Spacer Arm Length 10.1 Å
Defines the distance constraint

for linked residues.[1]

Mass Spectrometry Analysis and Data Interpretation
The analysis of DSSO cross-linked samples is typically performed using a data-dependent

MSn workflow on a high-resolution mass spectrometer.[1][7]

MS1 Scan: Acquires the mass-to-charge ratio of all peptide ions.

MS2 Scan (CID): The most intense precursor ions are selected for fragmentation. For DSSO

cross-linked peptides, this results in the cleavage of the linker, producing characteristic

fragment ions.[1][2]

MS3 Scan: The characteristic fragment ions from the MS2 scan are then subjected to further

fragmentation to determine the amino acid sequence of the individual peptides.[1][2][7]
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Specialized software, such as XlinkX or Proteome Discoverer with the XlinkX node, is used to

analyze the complex MS data and identify the cross-linked peptides.[4][8] The software

searches for pairs of peptides that match the mass of the cross-linked precursor ion and whose

fragment ions in the MS3 spectra correspond to the individual peptide sequences.

Advantages and Disadvantages of DSSO
Advantages:

MS-Cleavability: Simplifies MS/MS spectra and increases the confidence of cross-link

identification.[1][2][4]

Amine Reactivity: Targets abundant lysine residues and N-termini.

Defined Spacer Length: Provides distance constraints for structural modeling.[1]

Commercially Available: Readily accessible for researchers.

Disadvantages:

Hydrolysis: NHS esters are susceptible to hydrolysis, requiring fresh preparation of stock

solutions.

Lysine Accessibility: Cross-linking is limited to the availability of accessible primary amines

on the protein surface.

Potential for Decomposition: DSSO in anhydrous solution can undergo a retro-Michael

reaction, which may reduce the concentration of the active cross-linker.[9]

Comparison with Other Cross-linkers
DSSO is part of a growing family of MS-cleavable cross-linkers. Disuccinimidyl dibutyric urea

(DSBU) is another commonly used amine-reactive, MS-cleavable cross-linker with a different

cleavage chemistry.[5] The choice of cross-linker can depend on the specific protein system

and the desired structural information. Using multiple cross-linkers with different spacer arm

lengths and reactive groups can provide more comprehensive structural information.[3][10]
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In conclusion, DSSO is a versatile and powerful tool for the study of protein-protein

interactions. Its MS-cleavable nature has significantly advanced the field of cross-linking mass

spectrometry, enabling more confident and large-scale analyses of protein complexes in their

native states.[8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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